ASP4132 was synthesized by a team of researchers aiming to develop effective AMPK activators for cancer treatment. It is classified under the category of small molecule AMPK activators, which are being explored as potential antineoplastic agents. The compound is notable for its oral bioavailability and efficacy in preclinical models of non-small cell lung cancer (NSCLC) .
The synthesis of ASP4132 involves several key steps that ensure high yield and purity. The process typically includes:
A practical and scalable synthetic route has been developed, demonstrating the feasibility of producing ASP4132 in significant quantities for further research and potential clinical use .
The molecular structure of ASP4132 is characterized by its specific arrangement of atoms that confer its biological activity. Detailed structural analysis reveals:
The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the compound binds to its target .
ASP4132 undergoes various chemical reactions that are essential for its activation of AMPK:
These reactions are critical for understanding how ASP4132 exerts its antitumor effects .
The mechanism by which ASP4132 activates AMPK involves several steps:
In vivo studies have shown that oral administration of ASP4132 significantly inhibits the growth of NSCLC xenografts in mouse models, underscoring its potential as an anticancer agent .
The physical properties of ASP4132 include:
Chemical properties include reactivity with various functional groups, making it amenable to further modifications if needed for enhanced efficacy or specificity .
ASP4132 is primarily investigated for its role as an AMPK activator in cancer therapy. Its applications include:
The ongoing research aims to elucidate the full therapeutic potential of ASP4132, particularly in combination therapies for more effective cancer management .
The adenosine monophosphate-activated protein kinase (AMPK) pathway serves as a central regulator of cellular energy homeostasis, integrating metabolic signals with cell growth and survival pathways. Dysregulation of AMPK signaling is increasingly implicated in cancer pathogenesis, making it a compelling target for therapeutic intervention. AMPK activators represent a promising class of oncology agents designed to exploit cancer cells' metabolic vulnerabilities by restoring energy-sensing pathways suppressed during tumorigenesis. Unlike conventional cytotoxic therapies, AMPK-targeted compounds such as ASP4132 aim to reprogram tumor metabolism and inhibit oncogenic signaling cascades, offering a novel approach to cancer treatment [3] [6].
AMPK functions as a heterotrimeric complex comprising catalytic α subunits and regulatory β and γ subunits. Activation occurs through dual mechanisms:
Once activated, AMPK orchestrates metabolic adaptation by:
Table 1: Molecular Characteristics of ASP4132
Property | Specification | Source |
---|---|---|
Chemical Formula | C₄₆H₅₁F₃N₆O₈S₂ | [1] [7] |
Molecular Weight | 937.06 g/mol | [1] [4] |
CAS Number | 1640294-30-9 | [1] [7] |
AMPK Activation (EC₅₀) | 18 nM | [1] [4] |
Aqueous Solubility | 100 mg/mL in DMSO; insoluble in water/ethanol | [1] |
Cancer cells exhibit reprogrammed metabolism (Warburg effect) and disrupted energy sensing, creating dependencies AMPK activation can exploit:
Anti-Tumor Mechanisms of AMPK Activators:
ASP4132 exemplifies these actions in NSCLC:
Genetic validation studies confirm AMPK-dependence:
First-Generation Activators:
Compound | EC₅₀/IC₅₀ | Limitations |
---|---|---|
Metformin | 1–2 mM | Low potency; off-target effects |
AICAR | 50–100 μM | Poor pharmacokinetics |
Phenformin | 10–50 μM | Lactic acidosis risk |
ASP4132 (developed by Astellas Pharma) overcomes these limitations:
Table 2: Preclinical Efficacy of ASP4132 in Xenograft Models
Cancer Type | Model | Dose (mg/kg) | Efficacy |
---|---|---|---|
Breast Cancer | MDA-MB-453 | 8 (PO, qd, 21d) | 96% tumor regression |
NSCLC | A549 (SCID mice) | 5 (PO, qd, 21d) | >70% growth inhibition; no weight loss |
Sources: [1] [5] [7] |
ASP4132’s clinical potential is underscored by:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7